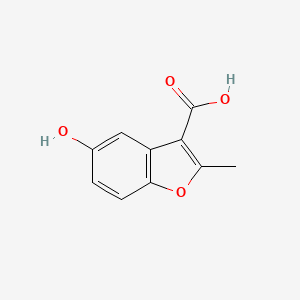

5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid is a benzofuran derivative known for its unique structural features and diverse biological activities. Benzofuran compounds are widely found in natural products and synthetic compounds, making them significant in various fields such as medicinal chemistry, pharmacology, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs transition-metal catalysis for the cyclization of aryl acetylenes . This method is favored due to its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities or different physicochemical properties .

Scientific Research Applications

5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.

8-Methoxypsoralen: Another benzofuran derivative with applications in photochemotherapy.

Angelicin: Known for its anticancer and anti-inflammatory properties.

Uniqueness

5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid stands out due to its specific hydroxyl and carboxylic acid functional groups, which confer unique biological activities and chemical reactivity. These features make it a valuable compound for developing new therapeutic agents and materials .

Biological Activity

5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid (C10H8O4) is a benzofuran derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its antimicrobial , anticancer , and anti-inflammatory properties. This article aims to summarize the current understanding of its biological activities, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a hydroxyl group and a carboxylic acid group, contributing to its solubility and interaction with biological targets. Its structural formula is as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various pathogens, particularly Gram-positive bacteria and fungi. The minimum inhibitory concentrations (MIC) for some derivatives have been reported in the range of 50 to 200 μg/mL against pathogens like Candida albicans and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| This compound | C. albicans | 100 |

| S. aureus | 150 | |

| E. coli | 200 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical carcinoma) and K562 (leukemia). In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 20 | Apoptosis via caspase activation |

| K562 | 15 | DNA fragmentation |

| MOLT-4 | 25 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound may bind to receptors involved in inflammatory responses, potentially inhibiting their activity.

- Caspase Activation : Induction of apoptosis in cancer cells is linked to increased activity of caspases, particularly caspase-3 .

- DNA Interaction : Some studies indicate that this compound may interact with DNA, inhibiting its cleavage by endonucleases, which could contribute to its anticancer effects .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzofuran derivatives, including this compound, against common pathogens. The results showed promising activity, especially against Gram-positive bacteria .

- Cytotoxicity in Cancer Cells : In a series of experiments involving various cancer cell lines, the compound demonstrated significant cytotoxic effects, leading to increased apoptosis markers such as cleaved caspase levels .

Properties

IUPAC Name |

5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-4,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQFCQKIRJLFAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.